4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile

Antimycobacterial Tuberculosis Structure-Activity Relationship

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile (CAS 127098-85-5) is a heterocyclic building block with a molecular formula of C10H8N4S and a molecular weight of 216.26 g/mol. The compound features a 1,2,4-triazole ring linked to a benzonitrile moiety via a sulfanylmethyl (–SCH2–) bridge, placing it within the alkylsulfanyl-1,2,4-triazole class that has been explored for antimycobacterial, anticancer, and antiviral applications.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
Cat. No. B12232334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NN2)C#N
InChIInChI=1S/C10H8N4S/c11-5-8-1-3-9(4-2-8)6-15-10-12-7-13-14-10/h1-4,7H,6H2,(H,12,13,14)
InChIKeyAZFXXVUZJGCSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile – Core Scaffold Profile for Procurement Decision-Making


4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile (CAS 127098-85-5) is a heterocyclic building block with a molecular formula of C10H8N4S and a molecular weight of 216.26 g/mol . The compound features a 1,2,4-triazole ring linked to a benzonitrile moiety via a sulfanylmethyl (–SCH2–) bridge, placing it within the alkylsulfanyl-1,2,4-triazole class that has been explored for antimycobacterial, anticancer, and antiviral applications [1]. Its para-cyano substitution distinguishes it from ortho-substituted positional isomers and from N-methylated analogs, both of which exhibit divergent reactivity profiles and biological target engagement [2].

Why 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile Cannot Be Replaced by a Generic Triazole Analog


Within the 3-sulfanyl-1,2,4-triazole family, small structural modifications produce large shifts in potency, selectivity, and synthetic utility. The benzonitrile group is not a passive spectator: its position (para vs. ortho) and the substitution pattern on the triazole N4 dramatically alter the electron density at the sulfur bridge and the compound's capacity to serve as a stable intermediate for downstream functionalization. In the antimycobacterial series, only para-cyano-substituted benzylsulfanyl derivatives retain appreciable activity, whereas ortho-cyano isomers are either inactive or synthetically inaccessible through the standard thiol-alkylation route [1]. In the VCP inhibitor series, the benzonitrile moiety contributes a key hydrogen-bond acceptor interaction; replacement with non-nitrogen-containing aryl groups abolishes cellular activity below 10 µM [2]. Generic substitution with a simple benzylsulfanyl-triazole lacking the nitrile thus forfeits both biological target engagement and the well-characterized patent intermediate status of the present compound [3].

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile – Quantitative Comparator Evidence for Procurement


Para-Cyano Substitution Confers Antimycobacterial Activity: MIC Comparison Against M. tuberculosis

In the 3-benzylsulfanyl-1,2,4-triazole series, the para-cyano substituent on the benzyl ring is a critical determinant of antimycobacterial potency. The parent 4-unsubstituted benzylsulfanyl derivative exhibits an MIC of >125 µmol/L against M. tuberculosis, whereas the 4-cyano-substituted analog (structurally analogous to 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile) shows a 4-fold improvement in MIC, reaching 32 µmol/L [1]. This SAR trend is consistent across M. avium and M. kansasii strains, where the 4-CN derivative is among the most active mono-substituted compounds in the set [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Para vs. Ortho Benzonitrile Positional Isomerism Determines Antimycobacterial Potency

Direct comparison within a single antimycobacterial screen reveals that the para-cyano benzylsulfanyl-triazole (4-CN) and the ortho-cyano analog (2-CN) are not interchangeable. The 4-CN isomer yields an MIC of 32 µmol/L, while the 2-CN isomer is essentially inactive at the highest tested concentration (>125 µmol/L) [1]. This >4-fold difference arises from steric and electronic effects of the ortho-substituent, which disrupts the optimal geometry for target binding [1].

Positional Isomerism Antimycobacterial Regiochemistry

N4-Methylation Abolishes VCP Inhibitory Activity Compared to the N4-Unsubstituted Scaffold

In the alkylsulfanyl-1,2,4-triazole series of allosteric VCP (p97) inhibitors, the N4-methyl substituent is incompatible with cellular potency. The N4-unsubstituted lead compound (structurally analogous to 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile) achieves submicromolar cellular activity, whereas the corresponding N4-methylated analog shows an IC50 shift from submicromolar to >10 µM [1]. This >10-fold loss is attributed to the disruption of a critical hydrogen-bond network involving the N4-H [1].

VCP/p97 Inhibitor Allosteric Inhibitor Anticancer

Antituberculosis Activity of 3-Alkylsulfanyl-1,2,4-triazoles Supports the Benzonitrile Scaffold as a Privileged Intermediate

A series of 3-alkylsulfanyl-1,2,4-triazole derivatives, synthesized from mercaptotriazole intermediates analogous to 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile, demonstrated 58–84% inhibition of M. tuberculosis H37Rv at a single concentration of 6.25 µg/mL [1]. The most active member in this series achieved 87% inhibition at the same dose [1]. Compounds in this series rely on the 3-sulfanyl linkage as a synthetic entry point for diversification [1].

Antituberculosis 3-Alkylsulfanyl-1,2,4-triazole Intermediate

Patented Intermediate Status in HIV-1 NNRTI Synthesis Confers Supply Chain Differentiation

US Patent 7,893,276 discloses a multi-step process for preparing triazolones that are potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). In this process, alkylsulfanyl-substituted triazoles of generic formula 2 are key intermediates [1]. Compounds of this class, including 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile, possess the exact substitution pattern (3-sulfanyl linkage, N4-H, aryl/heteroaryl at the methylene terminus) required for conversion to the therapeutically active triazolones [1]. Alternative triazole scaffolds lacking the sulfanyl bridge or bearing an N4-alkyl group are not amenable to this patented transformation [1].

HIV-1 NNRTI Triazolone Synthesis Patent Intermediate

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile – High-Value Application Scenarios for Procurement


Antimycobacterial Drug Discovery: Hit-to-Lead Optimization of 3-Benzylsulfanyl-1,2,4-triazoles

Use as the primary scaffold for synthesizing focused libraries targeting M. tuberculosis. The para-cyano benzylsulfanyl-triazole core provides the minimal pharmacophore (MIC = 32 µmol/L) required for further optimization [1]. The 2-CN positional isomer is inactive and must be excluded from screens; procurement of CAS 127098-85-5 ensures the active regioisomer is used from the outset [1].

VCP/p97 Allosteric Inhibitor Development for Oncology

Employ as the N4-unsubstituted triazole building block for VCP inhibitor synthesis. The N4-H hydrogen-bond donor is essential for submicromolar cellular activity; N4-methylated analogs lose >10-fold potency [2]. This compound provides the correct oxidation state and substitution pattern for subsequent diversification at the benzonitrile and sulfanyl positions [2].

HIV-1 NNRTI Intermediate: Triazolone Synthesis via Patented Process Route

Integrate into the multi-step synthesis of triazolone NNRTIs as disclosed in US Patent 7,893,276 [3]. The 3-sulfanyl linkage is specifically required for the oxidation→sulfone→cleavage sequence that yields the therapeutically active triazolone. Alternative scaffolds (e.g., N4-alkyl, 2-sulfanyl, or direct C-linked triazoles) are incompatible with this validated process [3].

Antituberculosis Intermediate for 3-Alkylsulfanyl-1,2,4-triazole Diversification

Serve as the mercaptotriazole precursor for generating a series of 3-alkylsulfanyl-1,2,4-triazole derivatives with established antituberculosis activity (58–84% inhibition at 6.25 µg/mL) [4]. The benzonitrile substituent provides a synthetic handle for further functionalization (e.g., reduction to amine, hydrolysis to acid) without compromising the triazole core integrity [4].

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